molecular formula C17H19NO3S B14963489 Ethyl 2-(butanoylamino)-5-phenylthiophene-3-carboxylate

Ethyl 2-(butanoylamino)-5-phenylthiophene-3-carboxylate

Cat. No.: B14963489
M. Wt: 317.4 g/mol
InChI Key: JPJAJKLCYRZVNH-UHFFFAOYSA-N
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Description

ETHYL 2-BUTANAMIDO-5-PHENYLTHIOPHENE-3-CARBOXYLATE is a synthetic compound belonging to the thiophene family. Thiophenes are five-membered heterocyclic compounds containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-BUTANAMIDO-5-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as copper(II) salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-BUTANAMIDO-5-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

ETHYL 2-BUTANAMIDO-5-PHENYLTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-BUTANAMIDO-5-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application, but common targets include kinases and other signaling proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-BUTANAMIDO-5-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its butanamido and phenyl groups contribute to its potential as a versatile compound in various applications .

Properties

Molecular Formula

C17H19NO3S

Molecular Weight

317.4 g/mol

IUPAC Name

ethyl 2-(butanoylamino)-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C17H19NO3S/c1-3-8-15(19)18-16-13(17(20)21-4-2)11-14(22-16)12-9-6-5-7-10-12/h5-7,9-11H,3-4,8H2,1-2H3,(H,18,19)

InChI Key

JPJAJKLCYRZVNH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C=C(S1)C2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

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